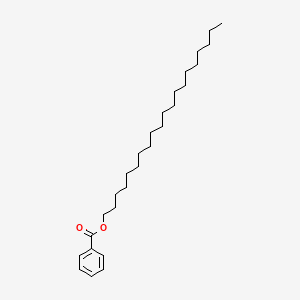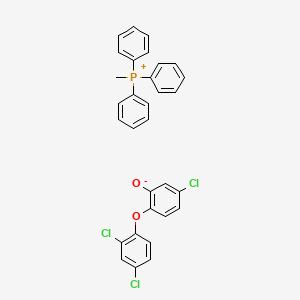
N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxoanthryl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxoanthryl)propionamide is a chemical compound with the molecular formula C17H13BrN2O3 This compound is characterized by the presence of an anthracene core substituted with amino, bromo, and propionamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxoanthryl)propionamide typically involves the bromination of an anthracene derivative followed by amination and subsequent reaction with propionamide. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxoanthryl)propionamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dehalogenated compounds .
Wissenschaftliche Forschungsanwendungen
N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxoanthryl)propionamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism by which N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxoanthryl)propionamide exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cell death. Additionally, it can bind to specific proteins, altering their activity and affecting cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
- 2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide
Uniqueness
N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxoanthryl)propionamide is unique due to its specific substitution pattern on the anthracene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications .
Eigenschaften
CAS-Nummer |
93805-20-0 |
|---|---|
Molekularformel |
C17H13BrN2O3 |
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
N-(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)propanamide |
InChI |
InChI=1S/C17H13BrN2O3/c1-2-12(21)20-11-7-10(18)15(19)14-13(11)16(22)8-5-3-4-6-9(8)17(14)23/h3-7H,2,19H2,1H3,(H,20,21) |
InChI-Schlüssel |
IJYAJCZEDGJGQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



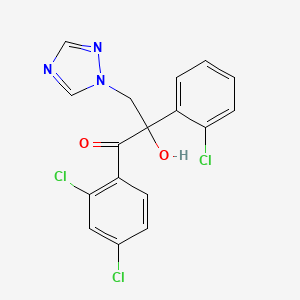
![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)
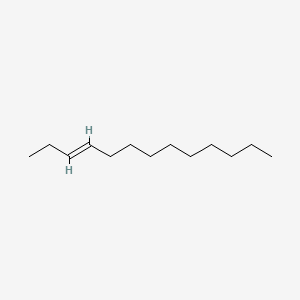

![2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride](/img/structure/B12690393.png)
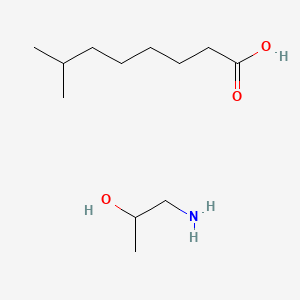
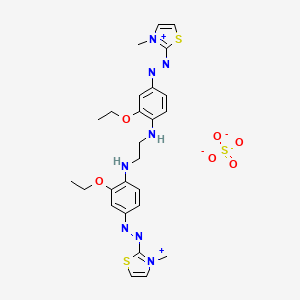
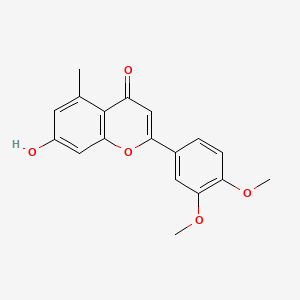
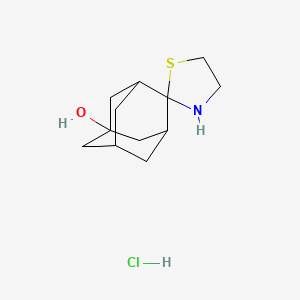
![3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane](/img/structure/B12690403.png)
